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Compound of Interest

Compound Name: 7-Chloro-1,8-naphthyridin-2-ol

Cat. No.: B175815 Get Quote

An In-depth Technical Guide to 7-Chloro-1,8-naphthyridin-2-ol: Chemical Properties and

Structure

This technical guide provides a comprehensive overview of the chemical properties, structure,

synthesis, and biological significance of 7-Chloro-1,8-naphthyridin-2-ol. The content is

tailored for researchers, scientists, and professionals in the field of drug development and

medicinal chemistry.

Chemical Properties and Structure
7-Chloro-1,8-naphthyridin-2-ol is a heterocyclic compound belonging to the naphthyridine

class.[1] Its structure is characterized by a 1,8-naphthyridine core, with a chlorine atom

substituted at the 7th position and a hydroxyl group at the 2nd position.[1] The compound

exists in tautomeric equilibrium with its keto form, 7-chloro-1H-1,8-naphthyridin-2-one. This

tautomerism is important for its chemical reactivity and biological interactions.

Quantitative Data Summary
The key chemical and physical properties of 7-Chloro-1,8-naphthyridin-2-ol are summarized

in the table below for easy reference.
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Property Value Source

IUPAC Name
7-chloro-1H-1,8-naphthyridin-

2-one
[1]

CAS Number 15944-34-0 [1]

Molecular Formula C₈H₅ClN₂O [1][2]

Molecular Weight 180.59 g/mol [1][2]

Boiling Point 404.688°C at 760 mmHg [2]

Density 1.419 g/cm³ [2]

Canonical SMILES
C1=CC(=O)NC2=C1C=CC(=N

2)Cl
[1]

InChI

InChI=1S/C8H5ClN2O/c9-6-3-

1-5-2-4-7(12)11-8(5)10-6/h1-

4H,(H,10,11,12)

[1]

InChI Key
VOFMYNBQUTUEOS-

UHFFFAOYSA-N
[1]

Synthesis and Experimental Protocols
The synthesis of 7-Chloro-1,8-naphthyridin-2-ol and its derivatives can be achieved through

various organic chemistry reactions. The Friedlander annulation is a common and effective

method for constructing the 1,8-naphthyridine core.

Generalized Experimental Protocol: Friedlander
Synthesis
This protocol outlines a general procedure for the synthesis of 1,8-naphthyridine derivatives,

which can be adapted for 7-Chloro-1,8-naphthyridin-2-ol. The reaction involves the

condensation of an o-amino-aromatic aldehyde or ketone with a compound containing a

reactive methylene group.

Materials:
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2-amino-3-formyl-6-chloropyridine (or similar precursor)

An active methylene compound (e.g., ethyl acetoacetate)

Catalyst (e.g., an ionic liquid like [Bmmim][Im] or a base like piperidine)[3]

Solvent (e.g., ethanol, or the ionic liquid can serve as the solvent)[3]

Procedure:

Reaction Setup: In a round-bottom flask, dissolve the 2-aminopyridine precursor in the

chosen solvent.

Addition of Reagents: Add the active methylene compound to the solution, followed by the

catalyst.

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours.

[3] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

Work-up: After the reaction is complete, the mixture is cooled to room temperature. If a solid

product precipitates, it is collected by filtration.

Purification: The crude product is then purified, typically by recrystallization from a suitable

solvent (e.g., ethanol or acetic acid), to yield the pure 1,8-naphthyridine derivative.

Characterization: The structure and purity of the final compound are confirmed using

analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy.
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General Workflow for Synthesis and Characterization
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Caption: Generalized workflow for the synthesis and characterization.
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Spectroscopic Data
While specific, experimentally verified public datasets for 7-Chloro-1,8-naphthyridin-2-ol are

not readily available, the structural confirmation of synthesized 1,8-naphthyridine analogues is

routinely achieved through standard spectroscopic methods.[4][5]

General Protocol for Spectroscopic Analysis
Objective: To confirm the chemical structure and assess the purity of the synthesized

compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated

solvent (e.g., DMSO-d₆ or CDCl₃).[5]

Acquisition: Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. The

distinct chemical shifts and coupling patterns of the aromatic protons and carbons will

confirm the substitution pattern on the naphthyridine ring.[4][6]

Mass Spectrometry (MS):

Technique: Use a technique such as Electrospray Ionization (ESI-MS) to determine the

molecular weight of the compound.[4]

Analysis: The resulting mass spectrum should show a prominent peak corresponding to

the molecular ion [M+H]⁺ or [M+Na]⁺, confirming the molecular formula.[4]

Infrared (IR) Spectroscopy:

Analysis: IR spectroscopy can be used to identify key functional groups. For 7-chloro-1H-

1,8-naphthyridin-2-one, characteristic peaks for the N-H and C=O bonds would be

expected.

Biological Activity and Applications
1,8-Naphthyridine derivatives are recognized as privileged scaffolds in medicinal chemistry due

to their wide range of biological activities.[7]
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Overview of Biological Activities
Antimicrobial Properties: 7-Chloro-1,8-naphthyridin-2-ol has been shown to inhibit certain

bacterial enzymes, indicating its potential as an antibacterial agent.[1] It serves as a key

intermediate in the synthesis of antibiotics, particularly those related to the quinolones.[2]

Anticancer and Anti-inflammatory Activity: The broader class of 1,8-naphthyridines has

demonstrated significant potential in developing anticancer and anti-inflammatory agents.[7]

[8]

Neurological Applications: Derivatives have been explored for treating neurological

disorders, including Alzheimer's disease and depression.[7]

Enzyme Inhibition: The compound is utilized in studies of enzyme inhibition, which is crucial

for designing molecules that can block specific enzymatic pathways.[2]

Mechanism of Action: At a molecular level, its activity often involves interactions with

biomolecules like enzymes and receptors.[1] It can also influence cellular processes by

modulating signaling pathways and gene expression, including those involved in cell cycle

regulation and apoptosis.[1]
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1,8-Naphthyridine Scaffold in Drug Discovery

Therapeutic Applications
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Caption: The role of the 1,8-naphthyridine scaffold in drug discovery.

Case Study: Pagoclone and GABAA Receptor
Modulation
While 7-Chloro-1,8-naphthyridin-2-ol is primarily an intermediate, its derivatives have been

developed into active pharmaceutical ingredients. A notable example is Pagoclone, an

anxiolytic agent synthesized from a related precursor, 2-Amino-7-chloro-1,8-naphthyridine.[9]

Pagoclone functions as a partial agonist at the γ-aminobutyric acid type A (GABAₐ) receptors in

the brain.[9][10] It selectively binds to α2/α3 subtypes of the GABAₐ receptor, which are

responsible for anxiolytic effects, while having lower efficacy at the α1 subtype associated with
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sedation.[10] This demonstrates the potential for developing highly specific drugs from the 1,8-

naphthyridine scaffold.

Signaling Pathway of a 1,8-Naphthyridine Derivative
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Caption: Mechanism of action for Pagoclone at the GABAA receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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